

# Application Notes and Protocols: Utilizing Crisdesalazine in a Multiple Sclerosis EAE Mouse Model

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## Compound of Interest

Compound Name: *Crisdesalazine*

Cat. No.: *B1669618*

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## Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1] Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model to study the pathogenesis of MS and to evaluate potential therapeutic agents.[1] **Crisdesalazine**, a novel inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), has demonstrated significant therapeutic potential in the EAE model by modulating the immune response and exerting neuroprotective effects.[2][3] These application notes provide a comprehensive overview of the use of **Crisdesalazine** in the EAE mouse model, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.

## Mechanism of Action

**Crisdesalazine**'s primary mechanism of action is the inhibition of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a pro-inflammatory mediator that plays a crucial role in the pathogenesis of EAE by promoting the differentiation and expansion of inflammatory Th1 and Th17 cells. By inhibiting mPGES-1, **Crisdesalazine** reduces PGE2 production, leading to a cascade of anti-inflammatory and immunomodulatory effects. A key effect is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to an

anti-inflammatory M2 phenotype. Additionally, **Crisdesalazine** has been shown to increase the population of regulatory T cells (Treg), which are critical for maintaining immune tolerance.

Data Presentation

Table 1: Effect of Crisdesalazine on Clinical EAE Score

Treatment Group	Peak Mean Clinical Score (± SEM)
EAE Control	3.5 ± 0.25
EAE + Crisdesalazine (10 mg/kg)	2.0 ± 0.35***

\*Clinical scores were evaluated daily from day 11 to day 23 post-immunization. \*\*P < 0.001 compared to EAE control group.

Table 2: Histopathological Evaluation of Spinal Cord in EAE Mice

Treatment Group	Inflammatory Cell Infiltration (Score ± SEM)	Demyelination (Score ± SEM)
EAE Control	3.2 ± 0.4	3.0 ± 0.3
EAE + Crisdesalazine (10 mg/kg)	1.5 ± 0.2	1.3 ± 0.2

\*Scores are based on a semi-quantitative scale (0-4). P < 0.05 compared to EAE control group.

Table 3: Effect of Crisdesalazine on Immune Cell Populations in Splenocytes

Treatment Group	Treg (CD4+CD25+Foxp3+) Cells (%)
Naïve	8.5 ± 0.5
EAE Control	4.2 ± 0.3
EAE + Crisdesalazine (10 mg/kg)	7.8 ± 0.4**

\*Splenocytes were analyzed by flow cytometry. \*P < 0.01 compared to EAE control group.

**Table 4: Cytokine Expression in Spinal Cord Tissue and Co-cultured Neuronal Cells**

Treatment Group	IL-1 $\beta$ (relative expression)	IL-6 (relative expression)	TNF- $\alpha$ (relative expression)
Spinal Cord			
EAE Control	1.0	1.0	1.0
EAE + Crisdesalazine (10 mg/kg)	0.45 $\pm$ 0.05	0.52 $\pm$ 0.06	0.48 $\pm$ 0.05*
Macrophage-Neuronal Co-culture			
LPS-stimulated Macrophages + Neurons	1.0	1.0	1.0
LPS-stimulated Macrophages + Neurons + Crisdesalazine	0.38 $\pm$ 0.04	0.41 $\pm$ 0.05	0.44 $\pm$ 0.04**

\*Expression levels were determined by qPCR and normalized to the control group. \*P < 0.05,

\*P < 0.01 compared to the respective control group.

## Experimental Protocols

### EAE Induction in C57BL/6 Mice

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

- Female C57BL/6 mice (6-9 weeks old)

- MOG35-55 peptide (Prospecbio, Israel)
- Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, MO, USA)
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)
- Syringes and needles

Procedure:

- On day 0, immunize mice subcutaneously at two sites on the flank with 100  $\mu$ L of an emulsion containing MOG35-55 (200  $\mu$ g/mouse) in CFA.
- On the same day (day 0) and again on day 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.
- Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

## Crisdesalazine Administration

This protocol outlines the therapeutic administration of **Crisdesalazine** to EAE mice.

Materials:

- **Crisdesalazine** (GNT Pharma)
- Vehicle for **Crisdesalazine** (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles

Procedure:

- Begin **Crisdesalazine** administration at the onset of clinical signs (typically around day 10-12 post-immunization).
- Administer **Crisdesalazine** orally once daily at a dose of 10 mg/kg.

- The control group should receive an equal volume of the vehicle.
- Continue daily administration until the end of the experiment (e.g., day 23-28 post-immunization).

## Clinical Scoring of EAE

Clinical signs of EAE are scored daily using a standardized 5-point scale.

Scoring System:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund or dead

## Histological Analysis

This protocol is for the assessment of inflammation and demyelination in the spinal cord.

Materials:

- 4% paraformaldehyde (PFA)
- Ethanol series (70%, 80%, 90%, 100%)
- Xylene
- Paraffin
- Microtome

- Hematoxylin and Eosin (H&E) stain
- Luxol Fast Blue (LFB) stain
- Microscope

#### Procedure:

- At the end of the experiment, perfuse mice with PBS followed by 4% PFA.
- Dissect the spinal cord and post-fix in 4% PFA overnight.
- Dehydrate the tissue through a graded ethanol series and clear with xylene.
- Embed the spinal cord in paraffin and cut 5  $\mu$ m sections.
- For inflammation assessment, stain sections with H&E.
- For demyelination assessment, stain sections with LFB.
- Score the sections for cell infiltration and demyelination using a semi-quantitative scale.

## Flow Cytometry for Treg Analysis

This protocol describes the analysis of regulatory T cell populations in the spleen.

#### Materials:

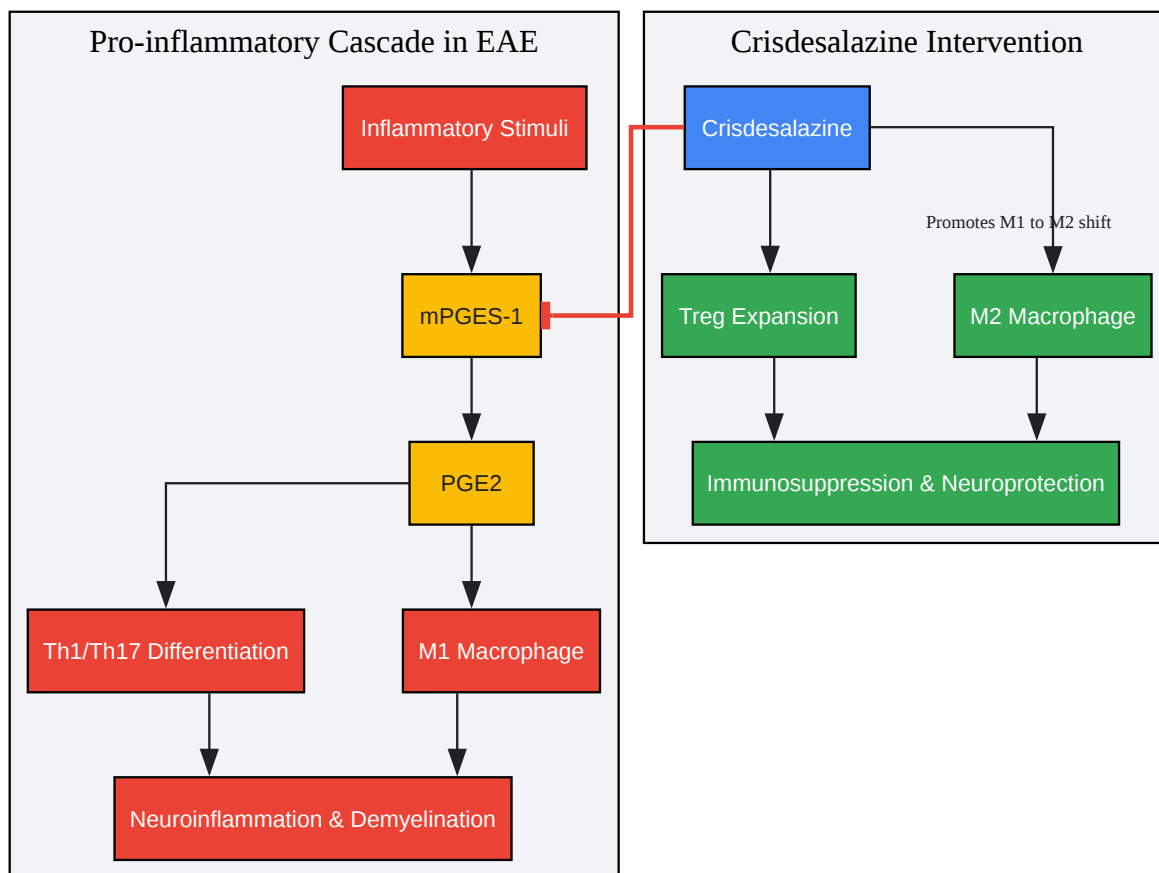
- Spleens from EAE mice
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Red blood cell lysis buffer
- Antibodies: anti-CD4, anti-CD25, anti-Foxp3
- Fixation/Permeabilization buffer

- Flow cytometer

Procedure:

- Prepare a single-cell suspension from the spleens by mechanical dissociation.
- Lyse red blood cells using a lysis buffer.
- Stimulate splenocytes with MOG35-55 in vitro.
- Stain the cells with fluorescently labeled antibodies against CD4 and CD25.
- Fix and permeabilize the cells using a fixation/permeabilization buffer.
- Stain for the intracellular marker Foxp3.
- Analyze the percentage of CD4+CD25+Foxp3+ Treg cells using a flow cytometer.

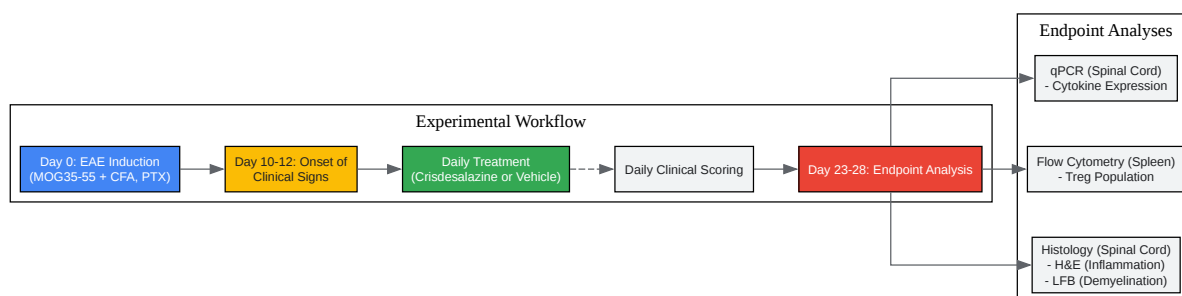
## Visualizations



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Caption: Mechanism of Action of **Crisdesalazine** in EAE.





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Caption: Experimental Workflow for EAE and **Crisdesalazine** Treatment.

## Conclusion

**Crisdesalazine** demonstrates significant therapeutic efficacy in the EAE mouse model of multiple sclerosis. Its mechanism of action, centered on the inhibition of mPGES-1, leads to a reduction in pro-inflammatory responses and a shift towards an anti-inflammatory and neuroprotective environment. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of **Crisdesalazine** and other mPGES-1 inhibitors for the treatment of MS and other autoimmune diseases.

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## References

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